Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate
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Description
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a useful research compound. Its molecular formula is C16H20N2O4 and its molecular weight is 304.346. The purity is usually 95%.
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Mechanism of Action
Indole derivatives
The compound is an indole derivative. Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer and microbial infections . They show various biologically vital properties and bind with high affinity to multiple receptors .
Biological Activity
Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound with significant biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O3, with a molecular weight of approximately 302.37 g/mol. The compound features a unique tetrahydrobenzo[b][1,4]oxazepin core structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
CAS Number | 921863-45-8 |
Anticancer Properties
Research has indicated that compounds similar to Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit anticancer activity . For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study conducted on related oxazepine derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the induction of oxidative stress and the activation of apoptotic pathways through caspase activation .
Antimicrobial Activity
Methyl (5-allyl-3,3-dimethyl-4-oxo) derivatives have also been evaluated for their antimicrobial properties . In vitro studies revealed that these compounds possess notable antibacterial and antifungal activities. The structure-function relationship indicates that modifications on the allylic side chain enhance the antimicrobial efficacy against various pathogens.
The biological activity of Methyl (5-allyl-3,3-dimethyl-4-oxo) is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial metabolism. For example, it has shown inhibitory effects on carbonic anhydrases which are implicated in tumor growth and metastasis .
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death in cancerous cells .
Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells treated with Methyl (5-allyl), significant reductions in cell viability were observed at concentrations as low as 10 µM. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans, indicating moderate efficacy compared to standard antibiotics .
Properties
IUPAC Name |
methyl N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-5-8-18-12-9-11(17-15(20)21-4)6-7-13(12)22-10-16(2,3)14(18)19/h5-7,9H,1,8,10H2,2-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQSPSHLOPQZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)OC)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.